An In-depth Technical Guide to the Mechanism of Action of THE-630
An In-depth Technical Guide to the Mechanism of Action of THE-630
Disclaimer: Based on available data, it is highly probable that the requested information for "LT-630" pertains to THE-630 , a compound developed by Theseus Pharmaceuticals. This guide will proceed under that assumption.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of THE-630, a novel pan-variant inhibitor of the KIT receptor tyrosine kinase. The information is compiled from preclinical studies and clinical trial data.
Core Mechanism of Action
THE-630 is an orally bioavailable small molecule designed as a potent and selective inhibitor of the KIT receptor tyrosine kinase.[1][2] In many cases of gastrointestinal stromal tumors (GIST), the KIT protein is abnormally active due to mutations, leading to uncontrolled cell growth and proliferation.[1][2] THE-630 functions by binding to and inhibiting the activity of both the primary activating and secondary resistance mutations of KIT.[2] This blockade of KIT-mediated signaling pathways is intended to halt the proliferation of tumor cells that harbor these mutations.[2]
The primary therapeutic target of THE-630 is patients with advanced GIST whose cancer has developed resistance to previous lines of kinase inhibitor therapy.[3] The development of THE-630 for GIST was ultimately terminated due to dose-limiting toxicities observed at dose levels required to achieve the target exposure for pan-variant inhibition.[4][5]
Signaling Pathway
The following diagram illustrates the targeted KIT signaling pathway and the inhibitory action of THE-630.
Caption: The KIT signaling pathway is activated by Stem Cell Factor (SCF), leading to downstream activation of pathways that promote cell proliferation and survival. THE-630 inhibits the KIT receptor, blocking these downstream signals.
Quantitative Data
Preclinical Activity
THE-630 demonstrated potent preclinical activity against a range of KIT mutations. The following table summarizes the in vitro inhibitory concentrations (IC50) of THE-630 against various KIT mutations expressed in BaF3 cells.
| KIT Mutation Class | Specific Mutation | THE-630 IC50 (nM) |
| Primary Activating | Exon 11 Deletion | ≤ 3[6] |
| Exon 9 Insertion | ≤ 3[6] | |
| ATP Binding Pocket | V654A | < 25[6] |
| T670I | < 25[6] | |
| Activation Loop | D816G/H | < 25[6] |
| D820A/G | < 25[6] | |
| N822K | < 25[6] | |
| Y823D | < 25[6] | |
| A829P | < 25[6] | |
| Compound Mutations | Exon 9 + V654A | 10[6] |
| Exon 9 + D816H | 33[6] |
In vivo studies in mouse models also showed significant tumor growth inhibition. For instance, in a model with the V654A mutation, THE-630 inhibited tumor growth by 86%, compared to 26% by ripretinib.[6][7] In models with activation loop mutations, THE-630 led to tumor regression of 88% (N822K) and 59% (D820A).[6][7]
Clinical Data (Phase 1/2 Trial - NCT05160168)
The clinical trial evaluated THE-630 in patients with advanced GIST. The following table outlines the dose escalation cohorts from the phase 1 portion of the study.
| Cohort | Dose (mg, once daily) | Number of Patients (n) |
| 1 | 3 | 3[4] |
| 2 | 4 | 7[8] |
| 3 | 6 | 3[8] |
| 4 | 9 | 3[8] |
| 5 | 12 | 3[8] |
| 6 | 18 | 4[4] |
| 7 | 27 | 6[4][5] |
Pharmacokinetic analysis showed an approximately dose-proportional increase in systemic exposure. At a dose of 12 mg, the mean steady-state average plasma concentration (Cav) was 47 nM.[8] The projected target exposure for pan-variant KIT activity was an average concentration of 100 nM.[4][8]
Experimental Protocols
Preclinical In Vitro Assays
Cell Lines and Culture:
-
GIST-T1 cells, which contain an activating deletion in KIT Exon 11, were used.[6]
-
BaF3 cells, a murine pro-B cell line, were engineered to express various mutant forms of human KIT.[6]
Methodology:
-
Cell Viability Assays: The effect of THE-630 on the viability of GIST-T1 and engineered BaF3 cells was assessed. Cells were treated with varying concentrations of the inhibitor, and cell viability was measured to determine the IC50 values.[6]
-
Downstream Signaling Analysis: The inhibition of KIT-driven downstream signaling pathways was evaluated by methods such as Western blotting to measure the phosphorylation status of key signaling proteins.[6]
Phase 1/2 Clinical Trial (NCT05160168)
Study Design: This was a first-in-human, open-label, multicenter, non-randomized, dose-escalation and expansion study.[9]
Patient Population:
-
Patients aged 18 years or older with histologically or cytologically confirmed unresectable or metastatic GIST.[4]
-
Patients must have progressed on or been intolerant to imatinib (B729) and at least one other tyrosine kinase inhibitor (TKI) such as sunitinib, regorafenib, ripretinib, or avapritinib.[9]
-
ECOG performance status of 0-2.[4]
Methodology:
-
Dose Escalation (Phase 1): A standard 3+3 dose-escalation design was employed. Patients received THE-630 orally once daily in 28-day cycles.[8][9] The primary objectives were to evaluate the safety profile, determine dose-limiting toxicities (DLTs), the maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).[10]
-
Pharmacokinetic (PK) Assessment: Plasma samples were collected on days 1 and 15 of cycle 1 to assess PK parameters of THE-630 and its active metabolite.[8][10]
-
Antitumor Activity Assessment: Tumor responses were evaluated using modified RECIST 1.1 criteria.[8]
-
Circulating Tumor DNA (ctDNA) Analysis: ctDNA was assessed to monitor changes in KIT-mutant allele fractions.[8]
Visualizations
Clinical Trial Workflow
The following diagram outlines the workflow of the Phase 1/2 clinical trial for THE-630.
Caption: Workflow of the THE-630 Phase 1/2 clinical trial, from patient screening through dose escalation, expansion, and follow-up.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. Theseus Pharmaceuticals Reports Initial Dose Escalation Data from Ongoing Phase 1/2 Trial of THE-630 in Patients with Advanced GIST [prnewswire.com]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular Advances in the Treatment of Advanced Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
